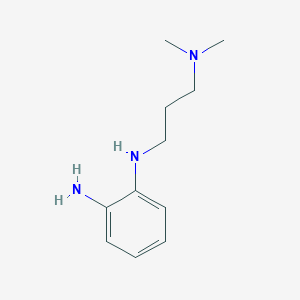
n1-(3-(dimethylamino)propyl)benzene-1,2-diamine
Übersicht
Beschreibung
N1-(3-(dimethylamino)propyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H19N3. It is a derivative of benzene and contains both amine and dimethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(dimethylamino)propyl)benzene-1,2-diamine typically involves the reaction of 1,2-diaminobenzene with 3-(dimethylamino)propyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-(dimethylamino)propyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N1-(3-(dimethylamino)propyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-(3-(dimethylamino)propyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby altering their activity. The dimethylamino group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
N1-(3-(dimethylamino)propyl)benzene-1,2-diamine can be compared with other similar compounds such as:
N1-(3-(dimethylamino)propyl)benzene-1,4-diamine: Similar structure but with the amine groups positioned differently on the benzene ring.
N1-(3-(dimethylamino)propyl)benzene-1,3-diamine: Another isomer with different positioning of the amine groups.
N1-(3-(dimethylamino)propyl)benzene-1,2-diol: Contains hydroxyl groups instead of amine groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
21627-59-8 |
|---|---|
Molekularformel |
C11H19N3 |
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-14(2)9-5-8-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9,12H2,1-2H3 |
InChI-Schlüssel |
LDOZLAKDJCZQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














